3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
Preparation Methods
The synthesis of 3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves several steps. One common method includes the reaction of naphthoquinoline derivatives with nitrating agents under controlled conditions . The reaction typically requires the use of strong acids like sulfuric acid and nitric acid to introduce the nitro group into the naphthoquinoline structure . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Scientific Research Applications
3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as ASK1 . By inhibiting ASK1, this compound can modulate cellular stress pathways and prevent apoptosis, which is beneficial in conditions like cardiac and neurodegenerative diseases .
Comparison with Similar Compounds
3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other naphthoquinoline derivatives such as:
3H-Naphtho[1,2,3-de]quinoline-2,7-dione: Similar in structure but lacks the methyl and nitro groups.
1-Substituted 3H-Naphtho[1,2,3-de]quinoline-2,7-diones: These compounds have various substituents at the 1-position, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H10N2O4 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
14-methyl-16-nitro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C17H10N2O4/c1-18-12-8-4-7-11-13(12)14(15(17(18)21)19(22)23)9-5-2-3-6-10(9)16(11)20/h2-8H,1H3 |
InChI Key |
KWKWPFZXSWBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)[N+](=O)[O-])C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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